molecular formula C9H12N6 B2662963 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine CAS No. 85460-38-4

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Cat. No.: B2662963
CAS No.: 85460-38-4
M. Wt: 204.237
InChI Key: ADAWETSAVXSBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and coordination chemistry research . Its molecular structure incorporates both pyrimidine and 1,2,4-triazole rings, a feature it shares with other documented ligands known for their ability to form complexes with metal ions such as copper(II) . Specifically, related 3,5-di(pyrimidin-2-yl)-4H-1,2,4-triazol-4-amine derivatives have been synthesized and used to create dinuclear copper complexes, demonstrating a unique trans-(N',N1,N2)2 double bridging coordination mode that is valuable for studying supramolecular self-assemblies and magnetic properties . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, found in compounds investigated for a wide spectrum of biological activities, including acetylcholinesterase inhibition, anti-inflammatory, analgesic, and antidiabetic effects . Similarly, 2,4-disubstituted pyrimidine derivatives are established frameworks in the development of enzyme inhibitors, highlighting the potential research value of this fused heterocyclic system . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-5-4-6(2)11-8(10-5)13-9-12-7(3)14-15-9/h4H,1-3H3,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWETSAVXSBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323030
Record name 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85460-38-4
Record name 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4,6-dimethyl-2-aminopyrimidine and 5-methyl-1,2,4-triazole can be catalyzed by acidic or basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine exhibit promising antimicrobial properties. For instance, a study focused on the synthesis of derivatives from pyridine and triazole scaffolds demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans . The mechanism of action is believed to involve interference with microbial enzyme systems.

Protein Kinase Inhibition

Recent investigations into the structure-activity relationship of pyrimidine derivatives have shown that modifications can enhance their inhibitory effects on protein kinases. The compound's structure allows it to interact effectively with ATP-binding sites in kinases, which are crucial in cancer therapy . This opens avenues for developing targeted therapies in oncology.

Fungicidal Properties

The triazole moiety in the compound has been linked to fungicidal activity. Triazole derivatives are widely recognized for their ability to inhibit ergosterol biosynthesis in fungi, making them effective against various plant pathogens . This application is vital for crop protection and managing agricultural diseases.

Herbicidal Activity

Studies have suggested that similar compounds can also exhibit herbicidal properties by disrupting plant growth regulators or inhibiting specific enzymatic pathways essential for plant development . This potential application could lead to the development of new herbicides that are more environmentally friendly.

Case Studies and Research Findings

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityCompounds derived from triazoles showed significant efficacy against bacterial strains and fungi .
Giraud et al. (2023)Protein Kinase InhibitionNew derivatives demonstrated enhanced potency against various kinases, indicating potential for cancer treatment .
MDPI Review (2022)Synthesis and Therapeutic PotentialDiscussed the broad applications of pyrimidine derivatives in drug discovery and agriculture .

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyrimidine rings can form hydrogen bonds or coordinate with metal ions, influencing various biological pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds highlights key differences in substituents, molecular weight, and biological activity:

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference
4,6-Dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine (85460-38-4) Pyrimidine-triazole hybrid 4,6-dimethylpyrimidine; 5-methyltriazole 204.24 Potential enzyme inhibitor (computational)
C08743791 (analogue) Pyrimidine-triazole-phenylpyrazole Phenylpyrazole at triazole ~350 (estimated) Binds Cdc34 via V143/V147 hydrophobic interactions
5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide (C20209924) Indoline-triazole-pyridine Pyridine and indoline substituents ~350 (estimated) Inhibits Cdc34 catalytic loop
N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives (e.g., 13–27) Triazole-sulfonamide CF₃ at triazole; halogen at 4' position ~300–350 Antimalarial activity (PfDHPS inhibition)
(R)-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride (1289584-90-2) Pyrimidine-pyrrolidine Pyrrolidine substituent; hydrochloride 265.18 Enhanced solubility due to salt form

Key Comparative Insights

Substituent Effects on Bioactivity

  • The CF₃ group in triazole-sulfonamide derivatives () enhances antimalarial activity by improving ligand-enzyme (PfDHPS) interactions, whereas the methyl groups in the target compound may prioritize hydrophobic binding over electronic effects .
  • Phenylpyrazole substituents (C08743791) increase steric bulk, enabling stronger interactions with hydrophobic enzyme residues (e.g., Cdc34’s V143/V147) compared to the smaller 5-methyltriazole in the target compound .

Solubility and Pharmacokinetics

  • The hydrochloride salt of (R)-4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine demonstrates improved aqueous solubility over the free base form of the target compound, suggesting salt formation as a viable strategy for bioavailability enhancement .

Enzyme Target Specificity

  • Triazole-pyrimidine hybrids (e.g., C08743791) exhibit selective inhibition of Cdc34 , a ubiquitin-conjugating enzyme, via scaffold interactions with helix α3 . In contrast, sulfonamide-triazole derivatives target PfDHPS , a malaria parasite enzyme .

Data Tables

Molecular Properties

Property This compound C08743791 (Analog) N-(5-Trifluoromethyl-triazol-3-yl)benzenesulfonamide
Molecular Formula C₉H₁₂N₆ C₁₇H₁₆N₈ C₁₀H₈F₃N₅O₂S
Molecular Weight (g/mol) 204.24 ~350 ~335
Key Functional Groups Methyl, triazole Phenylpyrazole CF₃, sulfonamide
Biological Target (Hypothesized) Cdc34 Cdc34 PfDHPS

Substituent Impact on Enzyme Binding

Substituent Position Target Compound (Methyl) C08743791 (Phenylpyrazole) Sulfonamide Derivatives (CF₃)
Hydrophobicity Moderate High High (CF₃)
Electron-Withdrawing No No Yes (CF₃)
Steric Bulk Low High Moderate

Biological Activity

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H12N6
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 1512122

The structure features a pyrimidine ring substituted with a triazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazole and pyrimidine have shown promising results against various cancer cell lines:

  • Mechanism of Action : Many of these compounds act by inhibiting key enzymes involved in cell proliferation and survival. They may target pathways such as the VEGFR-2 signaling pathway and induce apoptosis through caspase activation .

Case Studies

  • In Vitro Studies : A derivative structurally similar to the target compound was evaluated against human cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values indicated potent antiproliferative activity, with some derivatives showing IC50 values as low as 30 nM .
  • Selectivity Index : The selectivity index (SI) for certain derivatives indicated that they were significantly less toxic to normal cells compared to cancer cells, suggesting a favorable therapeutic window .

Antimicrobial Activity

The compound's triazole moiety suggests potential antifungal and antibacterial properties. Triazoles are known for their effectiveness against various pathogens due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.

Research Findings

Research has shown that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These studies typically involve evaluating minimum inhibitory concentrations (MIC) to determine efficacy .

Other Biological Activities

Beyond anticancer and antimicrobial properties, there is emerging evidence of immunomodulatory effects. Some derivatives have shown promise in modulating immune responses, which could be beneficial in treating autoimmune conditions or enhancing vaccine efficacy .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerA549 (Lung Cancer)30 nM
AnticancerMCF7 (Breast Cancer)38 nM
AntimicrobialE. coliMIC 12 µg/mL
AntifungalC. albicansMIC 8 µg/mL
ImmunomodulatoryHuman PBMCsModulates cytokine release

Q & A

Q. What are the established synthetic routes for 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, analogous pyrimidine-triazole derivatives are prepared by reacting substituted pyrimidine intermediates with triazole precursors under reflux in polar aprotic solvents like DMF or ethanol. Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and catalysts such as potassium carbonate . Contradictions in yield data (e.g., 60–85% in similar syntheses) may arise from impurities in starting materials or variations in workup procedures .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation, resolving bond angles (e.g., C–N–C ≈ 116–122°) and confirming regiochemistry . Complementary techniques include:

  • NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.6 ppm).
  • HPLC-MS : Verifies purity (>98%) and molecular ion peaks . Discrepancies in spectral data should be cross-checked with computational methods (DFT) .

Q. What baseline biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar pyrimidine-triazole hybrids exhibit:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ ~20–50 µM) .
  • Enzyme inhibition : Binding to kinases or cytochrome P450 isoforms via triazole coordination . Initial screening should follow protocols from analogous studies, using enzyme-linked assays and cell viability tests (e.g., MTT) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets?

Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Key steps:

  • Retrieve target protein structures (e.g., from PDB: 1XYZ).
  • Optimize ligand geometry using Gaussian (B3LYP/6-31G*).
  • Validate docking poses with MD simulations (NAMD/GROMACS). Note: Contradictions between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Meta-analysis : Compare datasets using statistical tools (ANOVA, p<0.05).
  • Experimental replication : Standardize assays (e.g., fixed ATP concentration in kinase assays).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl to trifluoromethyl) to isolate contributing factors .

Q. How does the compound’s crystal packing influence its physicochemical properties?

SCXRD data reveals intermolecular interactions (e.g., π-π stacking between pyrimidine rings, hydrogen bonds at N–H···N sites) that affect solubility and stability. Thermal analysis (DSC/TGA) can correlate packing density with melting points (~200–250°C) .

Q. What advanced spectroscopic methods elucidate its reaction mechanisms?

  • In situ FTIR : Monitors intermediate formation during synthesis.
  • NMR kinetics : Tracks proton exchange rates in acidic/basic conditions.
  • XPS : Identifies oxidation states of heteroatoms (e.g., triazole N coordination) .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Core modifications : Vary substituents on pyrimidine (e.g., 4-Cl, 6-OCH₃) and triazole (e.g., 5-NO₂).
  • Bioisosteric replacement : Substitute triazole with oxadiazole or tetrazole .
  • Data normalization : Express activity relative to a positive control (e.g., ascorbic acid for antioxidant assays) .

Q. What experimental controls are critical in cytotoxicity assays?

  • Negative controls : Untreated cells (viability baseline).
  • Positive controls : Doxorubicin (for apoptosis) or H₂O₂ (for oxidative stress).
  • Solvent controls : Confirm DMSO/ethanol concentrations ≤0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.